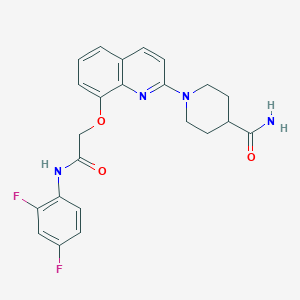

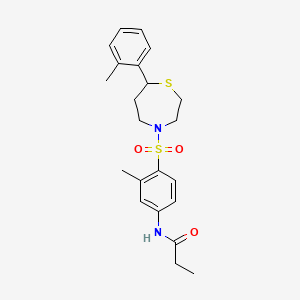

N-(3-methyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a tolyl group, which is a functional group related to toluene . They are considered nonpolar and hydrophobic groups .

Synthesis Analysis

The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Molecular Structure Analysis

Tolyl groups have the general formula CH3C6H4−R, the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers 1,2 (ortho), 1,3 (meta), and 1,4 (para) .Chemical Reactions Analysis

Tolyl sulfonates are excellent leaving groups in nucleophilic substitutions, for this reason, they are commonly generated as intermediaries to activate alcohols .Physical And Chemical Properties Analysis

Tolyl groups are aryl groups which are commonly found in the structure of diverse chemical compounds. They are considered nonpolar and hydrophobic groups .Wissenschaftliche Forschungsanwendungen

Sulfonylureas in Diabetes Treatment

Sulfonylureas, including compounds like glibenclamide, are extensively used in the treatment of type 2 diabetes mellitus. They function primarily by stimulating insulin release from pancreatic β-cells, contributing to the lowering of blood glucose levels. The pharmacokinetics, pharmacodynamics, and therapeutic implications of these compounds have been a subject of research, providing valuable insights into their mechanism of action and application in clinical practice (Luzi & Pozza, 1997).

Sulfonamides in Clinical Use

The sulfonamide group is a key structural motif in various clinically used drugs, encompassing a wide range of applications from antimicrobials to antihypertensive agents. The recent advancements and patent reviews in the field of sulfonamides highlight their significance in developing new therapeutic agents targeting diverse biological pathways, such as tyrosine kinase inhibitors and antiviral drugs (Carta, Scozzafava, & Supuran, 2012).

Sulfonylurea Receptors in CNS Injury

Research has also delved into the role of sulfonylurea receptors in central nervous system (CNS) injuries, such as cerebral ischemia and stroke. Sulfonylurea receptor 1 (Sur1)-regulated channels are implicated in the pathological processes following CNS injury, leading to edema and necrosis. Inhibiting these channels with sulfonylurea drugs like glibenclamide has shown promise in reducing brain swelling, infarct volume, and improving neurological functions in preclinical models (Simard et al., 2014).

Environmental and Human Health Impacts

The presence of sulfonamide antibiotics in the environment has raised concerns due to their potential to induce antimicrobial resistance and affect human health. The environmental persistence and bioactivity of sulfonamides underscore the need for careful management of their use and disposal (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Eigenschaften

IUPAC Name |

N-[3-methyl-4-[[7-(2-methylphenyl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S2/c1-4-22(25)23-18-9-10-21(17(3)15-18)29(26,27)24-12-11-20(28-14-13-24)19-8-6-5-7-16(19)2/h5-10,15,20H,4,11-14H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCLLGPHHMJAEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)propionamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2554306.png)

![N-(sec-butyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554307.png)

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2554309.png)

![N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2554315.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2554317.png)

![Diethyl 5-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2554326.png)